molecular formula C17H21ClF3NO2 B2703035 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397201-71-6

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2703035
CAS No.: 1397201-71-6
M. Wt: 363.81
InChI Key: RLTMGXSDBBWPQF-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a cyclohexylmethyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

  • Formation of the Intermediate: : The synthesis begins with the preparation of an intermediate compound, which is often a substituted phenyl acetamide. This can be achieved through the reaction of 4-methoxy-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Cyclohexylmethylation: : The intermediate is then reacted with cyclohexylmethyl chloride in the presence of a suitable base, such as potassium carbonate, to introduce the cyclohexylmethyl group.

  • Chlorination: : Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction Reactions: The compound can undergo reduction to remove the chloro group or reduce the phenyl ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dechlorinated or reduced phenyl derivatives.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or analgesic agents.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclohexylmethyl)-N-phenylacetamide: Lacks the trifluoromethyl and methoxy groups.

    N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide: Lacks the chloro group.

    2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxyphenyl]acetamide: Lacks the trifluoromethyl group.

Uniqueness

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the chloro and cyclohexylmethyl groups provides a distinct profile that can be advantageous in various applications.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF3NO2/c1-24-15-8-7-13(9-14(15)17(19,20)21)22(16(23)10-18)11-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMGXSDBBWPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CCCCC2)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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